molecular formula C26H37NO4 B13836880 (2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Cat. No.: B13836880
M. Wt: 427.6 g/mol
InChI Key: MQJSQGPMHDYEOS-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is a complex organic compound that belongs to the class of pyrrolidinone derivatives This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a polyunsaturated fatty acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate typically involves the reaction of a pyrrolidinone derivative with a polyunsaturated fatty acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a copper catalyst and an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate include other pyrrolidinone derivatives and polyunsaturated fatty acid esters. Examples include:

  • Pyrrolidinone derivatives with different substituents.
  • Esters of other polyunsaturated fatty acids.

Uniqueness

What sets this compound apart is its unique combination of a pyrrolidinone ring and a polyunsaturated fatty acid chain. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C26H37NO4

Molecular Weight

427.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

InChI

InChI=1S/C26H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

MQJSQGPMHDYEOS-JLNKQSITSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.